Vitisin A
Overview
Description
Vitisin A is a pyranoanthocyanin, a type of anthocyanin derivative, commonly found in red wines. It is formed through the reaction between anthocyanins and pyruvic acid or oxaloacetic acid during the fermentation process. This compound is known for its stability and vibrant color, which contributes to the overall appearance and quality of red wines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitisin A is synthesized through the reaction of anthocyanins, such as malvidin-3-O-glucoside, with pyruvic acid or oxaloacetic acid. This reaction typically occurs under acidic conditions, with a pH around 3.5, which is common in wine fermentation . The reaction yields are higher at lower pH levels, making the acidic environment crucial for the formation of this compound .
Industrial Production Methods: In the wine industry, this compound is produced naturally during the fermentation process. The presence of pyruvic acid and oxaloacetic acid, released by yeast during fermentation, facilitates the formation of this compound. The use of oak barrels can also influence the synthesis of this compound, as oak ellagitannins can interact with anthocyanins to enhance the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Vitisin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Reducing agents like sodium borohydride can reduce this compound, altering its color and stability.
Substitution: this compound can undergo substitution reactions with nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Major Products Formed: The major products formed from these reactions include various pyranoanthocyanin derivatives, which can exhibit different colors and stability profiles .
Scientific Research Applications
Vitisin A has several scientific research applications across various fields:
Chemistry:
Colorant: this compound is used as a natural colorant in food and beverages due to its stability and vibrant color.
Chemical Stability Studies: Researchers study this compound to understand the stability of anthocyanin derivatives under different conditions.
Biology and Medicine:
Cholesterol-Lowering Agent: this compound has been shown to inhibit cholesterol biosynthesis and enhance low-density lipoprotein uptake in HepG2 cells, making it a potential therapeutic agent for managing cholesterol levels.
Neuroprotective Effects: Studies have indicated that this compound can improve cognitive functions in animal models, suggesting its potential use in treating neurodegenerative diseases.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Vitisin A is unique among pyranoanthocyanins due to its stability and vibrant color. Similar compounds include:
Cyanidin-3-O-glucoside: Another anthocyanin derivative, but less stable compared to this compound.
Vitisin B: A resveratrol tetramer with similar neuroprotective effects but different chemical properties.
Hopeaphenol: Another resveratrol tetramer with anti-inflammatory properties.
This compound stands out due to its superior stability and potential therapeutic applications, making it a valuable compound for further research and industrial applications.
Properties
IUPAC Name |
(1S,8S,9R,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXVWWYPKOGXSY-DBHYGPPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)/C=C/C8=C9[C@@H]([C@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029696 | |
Record name | Vitisin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
906.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142449-89-6 | |
Record name | Vitisin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142449-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitisin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142449896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitisin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vitisin A (stilbenoid) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832N5294M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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